molecular formula C6HBr5S B14679280 2,3,4,5,6-Pentabromobenzene-1-thiol CAS No. 38049-51-3

2,3,4,5,6-Pentabromobenzene-1-thiol

Cat. No.: B14679280
CAS No.: 38049-51-3
M. Wt: 504.7 g/mol
InChI Key: UTLUYJULFYZZTK-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromobenzene-1-thiol is a brominated aromatic compound with the molecular formula C6HBr5SH. This compound is characterized by the presence of five bromine atoms attached to a benzene ring and a thiol group (-SH) at the first position. Brominated compounds like this compound are often used in various industrial applications due to their flame-retardant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentabromobenzene-1-thiol typically involves the bromination of benzene derivatives. One common method is the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The thiol group can be introduced through a nucleophilic substitution reaction using thiolating agents like thiourea or hydrogen sulfide (H2S) under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentabromobenzene-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-Pentabromobenzene-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentabromobenzene-1-thiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-Pentabromobenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other brominated benzene derivatives .

Properties

CAS No.

38049-51-3

Molecular Formula

C6HBr5S

Molecular Weight

504.7 g/mol

IUPAC Name

2,3,4,5,6-pentabromobenzenethiol

InChI

InChI=1S/C6HBr5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

InChI Key

UTLUYJULFYZZTK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)S

Origin of Product

United States

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